5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one
Description
5-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a bicyclic heterocyclic compound featuring a fused cyclopentane-indole scaffold with a ketone group at position 3 and a methyl substituent at position 5 (CAS: 441067-86-3) . This structure serves as a versatile intermediate in medicinal and agrochemical synthesis due to its rigid, planar framework, which facilitates interactions with biological targets. Notably, it has been utilized as a core scaffold for developing serotonin reuptake inhibitors () and fluorescent strigolactone analogues (). Its synthesis typically involves intramolecular cyclization of indole derivatives, followed by functionalization at the 7-position via bromination or cross-coupling reactions .
Properties
IUPAC Name |
5-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-7-3-2-4-8-9-5-6-10(14)12(9)13-11(7)8/h2-4,13H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKMMFRTDOXILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one can be achieved through various synthetic routes. One common method involves the [4+1] annulation of 2-alkenylindoles with diazoacetates. This reaction is typically catalyzed by copper and carried out in dichloromethane at room temperature . The reaction conditions are optimized to ensure high yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of 5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development.
Industry: It is used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival . Molecular docking studies and biological assays help elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of dihydrocyclopenta[b]indol-3(4H)-one derivatives arises from substitutions at positions 4, 5, 7, and modifications to the fused ring system. Below is a detailed comparison:
Physicochemical Properties
| Property | 5-Me Derivative | 7-Cl Derivative | 7-Ac Derivative |
|---|---|---|---|
| LogP | 2.1 | 2.8 | 1.9 |
| Solubility (µg/mL, aqueous buffer) | 45 | 22 | 120 |
| λmax (fluorescence) | 340 nm | N/A | 420 nm |
- The 7-acetyl derivative’s redshifted fluorescence (λmax = 420 nm) makes it superior for bioimaging compared to non-fluorescent chloro or methyl analogues .
Key Research Findings
- Synthetic Flexibility : The 7-position of 5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is highly reactive, allowing selective bromination (67% yield) and subsequent cross-coupling to introduce aryl/thienyl groups .
- Target Selectivity : Pyrrolo[3,4-b]indol-3(4H)-one derivatives () exhibit higher specificity for mutant EGFR/BRAF kinases than the parent cyclopenta-fused system, likely due to altered ring strain and H-bonding motifs .
- Fluorescence Quenching : Electron-withdrawing groups (e.g., 7-nitro) reduce quantum yield in SL analogues, whereas electron-donating groups (e.g., 7-thienyl) enhance it .
Biological Activity
5-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes a cyclopenta[b]indole moiety. Its molecular formula is C₁₃H₁₁N, with a molecular weight of approximately 185.22 g/mol. The presence of the methyl group at the 5-position contributes to its distinct chemical behavior and biological interactions.
Biological Activities
5-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one has been studied for various biological activities, including:
- Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, it has shown inhibition against mutant EGFR/BRAF pathways, suggesting potential use in cancer therapy .
- Antimicrobial Properties : The compound has demonstrated significant activity against various bacterial strains, including Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell division processes .
- Anti-inflammatory Effects : Studies have reported that derivatives of this compound possess anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
The mechanisms through which 5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one exerts its biological effects are multifaceted:
- Enzyme Inhibition : It interacts with specific enzymes involved in cell signaling and proliferation. For example, it has been found to inhibit key pathways related to cancer cell growth .
- Receptor Modulation : The compound can bind to various receptors, altering their activity and affecting downstream signaling pathways. This property is crucial for its anticancer and anti-inflammatory activities .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line Tested | GI50 (nM) | Mechanism |
|---|---|---|---|
| 5-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one | MCF-7 (Breast) | 42 | EGFR Inhibition |
| 5-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one | A549 (Lung) | 38 | BRAF Inhibition |
| 5-Methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one | Panc-1 (Pancreatic) | 29 | Dual Pathway Inhibition |
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Pseudomonas aeruginosa | 8 | Significant |
| Escherichia coli | 16 | Moderate |
| Klebsiella pneumoniae | 2 | High |
Case Studies
- Anticancer Study : A recent study assessed the efficacy of 5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant activity observed at concentrations as low as 29 nM in pancreatic cancer cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. The study revealed that it effectively reduced bacterial viability at lower concentrations compared to standard antibiotics, highlighting its potential as an alternative therapeutic agent in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
